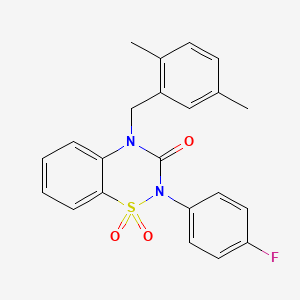
4-(2,5-dimethylbenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dimethylbenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19FN2O3S and its molecular weight is 410.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2,5-dimethylbenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to the class of benzothiadiazines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A benzothiadiazine core
- Substituents including a 4-fluorophenyl group and a 2,5-dimethylbenzyl group
- A 1,1-dioxide functional group , which enhances its chemical reactivity.
This structural configuration is believed to contribute to its biological activity, particularly in modulating metabolic pathways.
Antidiabetic Properties
Research indicates that derivatives of benzothiadiazines exhibit significant antidiabetic properties. Specifically, these compounds can act as potassium channel openers (K(ATP) channels), influencing insulin release from pancreatic beta cells. The potential effects on glucose metabolism suggest that this compound may also have similar antidiabetic effects.
Antihypertensive Effects
The compound's interaction with ion channels involved in vascular regulation hints at potential antihypertensive properties. Similar compounds have demonstrated efficacy in lowering blood pressure through vasodilation mechanisms mediated by K(ATP) channel activation.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds provides insight into the unique attributes of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide | Structure | Known for potent K(ATP) channel activation |
| 3-methyl-7-chlorobenzo-4H-1,2,4-thiadiazine 1,1-dioxide | Structure | Exhibits insulin release inhibition in vitro |
| Diazoxide | Structure | A well-known K(ATP) opener used clinically for hypertension |
These comparisons highlight the potential pharmacological effects attributed to the specific substituents of the compound .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interaction with K(ATP) channels plays a crucial role in mediating its antidiabetic and antihypertensive activities. Further studies focusing on binding affinities and interaction profiles with various biological targets will be essential for elucidating its mechanism of action.
Case Studies and Research Findings
While specific case studies on this compound remain limited due to the novelty of research surrounding it, several studies on related benzothiadiazine derivatives provide a foundation for understanding its potential applications. For instance:
- Study on K(ATP) Channel Openers : Research has shown that other benzothiadiazine derivatives effectively modulate insulin secretion through K(ATP) channel activation. Such findings suggest that similar pathways may be exploitable by this compound.
- Antihypertensive Activity : Clinical studies involving other compounds in the benzothiadiazine class have demonstrated significant reductions in blood pressure among subjects treated with these agents. This supports the hypothesis that our compound may also possess similar therapeutic effects.
属性
IUPAC Name |
4-[(2,5-dimethylphenyl)methyl]-2-(4-fluorophenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-15-7-8-16(2)17(13-15)14-24-20-5-3-4-6-21(20)29(27,28)25(22(24)26)19-11-9-18(23)10-12-19/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHGIKSXDUILIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














